molecular formula C9H22Cl2N2O B2532071 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride CAS No. 2247849-66-5

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride

Cat. No.: B2532071
CAS No.: 2247849-66-5
M. Wt: 245.19
InChI Key: AZWOPOYFHMFMID-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is a chemical compound offered for research and further manufacturing applications. This dihydrochloride salt features a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility and presence in biologically active molecules . The structure is further modified with 2,2-dimethyl and 2-methoxyethyl substitutions, which can influence the molecule's physicochemical properties, such as solubility and lipophilicity, making it a valuable intermediate for chemical synthesis and drug discovery efforts. Piperazine derivatives are frequently explored in pharmaceutical research for their diverse biological activities. They are common building blocks in the development of compounds for central nervous system (CNS) targets, and their mechanism of action often involves interaction with neuronal receptors . Researchers utilize this chemical in the design and synthesis of novel compounds, investigating structure-activity relationships (SAR) to develop new therapeutic agents. This product is strictly for laboratory research and further manufacturing use. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-(2-methoxyethyl)-2,2-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-9(2)8-10-4-5-11(9)6-7-12-3;;/h10H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWOPOYFHMFMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CCOC)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride typically involves the reaction of 2,2-dimethylpiperazine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthetic Routes

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is synthesized through the reaction of 2,2-dimethylpiperazine with 2-methoxyethyl chloride in the presence of a base like sodium hydroxide. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production

For large-scale production, continuous flow reactors are often employed to ensure consistent quality and efficiency. Automation in reagent addition and reaction condition control enhances safety and yield.

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition Studies : It has been utilized to investigate enzyme inhibition mechanisms, particularly concerning neurotransmitter systems. Its structure allows it to modulate interactions with various receptors.

Medicine

  • Drug Development : Research focuses on its potential as a central nervous system-active compound, exploring its effects on neurotransmitter modulation and enzyme inhibition. Studies suggest it may have applications in treating neurological disorders.

Industry

  • Specialty Chemicals Production : The compound is used as an intermediate in synthesizing various specialty chemicals and pharmaceuticals, leveraging its unique chemical properties for specific applications.

Neurotransmitter Modulation

Research indicates that 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride can interact with serotonin and dopamine receptors, which are crucial for mood regulation and psychotropic effects.

Anticonvulsant Activity

Studies have demonstrated anticonvulsant properties in animal models, indicating potential therapeutic applications for epilepsy or seizure disorders.

Antimicrobial Activity

The compound exhibits significant antibacterial and antifungal activities against various pathogens:

  • Bacterial Inhibition : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Shows efficacy against Candida albicans, suggesting broad-spectrum antimicrobial potential.

Anticonvulsant Study

A comparative study of piperazine derivatives highlighted that modifications to the piperazine ring could enhance anticonvulsant activity. Specific substitutions led to increased potency with fewer side effects compared to traditional anticonvulsants.

Antimicrobial Evaluation

In evaluations against common pathogens, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride demonstrated comparable activity to established antimicrobial agents, suggesting its viability as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, while the piperazine ring can interact with various binding sites. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Notes Evidence ID
1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride C9H20Cl2N2O 267.18 (est.) 2,2-dimethylpiperazine; 1-(2-methoxyethyl) High aqueous solubility
1-(3-Methoxyphenyl)-2,2-dimethylpiperazine C13H20N2O 220.31 2,2-dimethylpiperazine; 1-(3-methoxyphenyl) Moderate solubility (aromatic)
1-(2-Methoxyphenyl)piperazine dihydrochloride C11H16Cl2N2O 279.17 1-(2-methoxyphenyl); no methyl groups High solubility (salt form)
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride C16H26Cl2N2O3 377.30 Trimethoxybenzyl; 1-methyl Low solubility (bulky aryl)
GBR 12783 dihydrochloride C28H34Cl2N2O 485.50 Diphenylmethoxyethyl; phenylpropenyl Lipophilic (CNS-targeted)

Key Observations :

  • Substituent Effects : The methoxyethyl group in the target compound enhances solubility compared to aryl-substituted analogs (e.g., 1-(3-methoxyphenyl)-2,2-dimethylpiperazine) . However, bulky groups like trimethoxybenzyl () reduce solubility but may improve receptor binding through hydrophobic interactions.

Stability and Metabolic Considerations

  • Metabolic Stability: The methoxyethyl group is less prone to oxidative metabolism compared to aryl ethers (e.g., 1-[2-(3-chlorophenoxy)ethyl]piperazine dihydrochloride in ) .
  • Salt Form : Dihydrochloride salts (e.g., target compound, ) improve stability and shelf-life compared to free bases .

Biological Activity

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is C10_{10}H22_{22}Cl2_{2}N2_2O. The presence of the methoxyethyl group and the dimethyl substitutions on the piperazine ring are crucial for its biological activity.

Research indicates that piperazine derivatives often act as enzyme inhibitors or receptor modulators . Specifically, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride has been investigated for its potential to interact with neurotransmitter systems and other enzymatic pathways.

  • Neurotransmitter Modulation : Piperazine derivatives have shown activity in modulating neurotransmitter receptors, particularly in the central nervous system (CNS). This may involve interactions with serotonin and dopamine receptors, which are critical for mood regulation and psychotropic effects.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of piperazine derivatives. For instance, compounds similar to 1-(2-Methoxyethyl)-2,2-dimethylpiperazine have demonstrated efficacy in delaying seizures induced by strychnine in animal models. This suggests a potential application in treating epilepsy or seizure disorders .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives are well-documented. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example:

  • Bacterial Inhibition : Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Some derivatives have also been effective against fungal pathogens like Candida albicans, indicating a broad spectrum of antimicrobial action .

Case Studies

  • Anticonvulsant Study : A study involving various piperazine derivatives demonstrated that modifications to the piperazine ring could enhance anticonvulsant activity. The study found that specific substitutions led to increased potency and reduced side effects compared to traditional anticonvulsants .
  • Antimicrobial Evaluation : In a comparative analysis of several piperazine derivatives, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride was tested against common pathogens. Results indicated that it exhibited comparable activity to established antimicrobial agents, suggesting its potential as a lead compound for further development .

Data Summary

The following table summarizes key biological activities associated with 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride:

Activity Effectiveness Notes
AnticonvulsantModerateDelayed strychnine-induced seizures in animal models
AntibacterialHighEffective against Staphylococcus aureus, E. coli
AntifungalModerateActive against Candida albicans

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride, and what are their advantages/limitations?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives can react with chloroethoxyethanol under reflux conditions in ethanol with HCl catalysis, followed by recrystallization (e.g., 69% yield achieved via similar methods in related piperazine syntheses) . Key parameters include temperature control (e.g., 140°C for piperazine activation) and solvent selection (ethanol for solubility and crystallization) .
  • Limitations : Low yields due to competing side reactions (e.g., over-alkylation) or purification challenges from byproducts. Use of protective groups (e.g., Boc) may improve selectivity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl and dimethyl groups) and hydrogen bonding patterns .
  • HPLC-MS : Quantify purity (≥95%) and detect impurities using reverse-phase chromatography with UV/vis or mass detection .
  • Elemental Analysis : Validate stoichiometry of dihydrochloride salt .
    • Best Practices : Cross-validate results with multiple techniques to resolve ambiguities (e.g., distinguishing regioisomers) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Experimental Design :

  • DoE (Design of Experiments) : Screen variables like solvent polarity (e.g., ethanol vs. DMF), temperature (80–140°C), and molar ratios to identify optimal conditions .
  • Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to enhance reaction rates .
    • Case Study : A 77% yield was achieved for a related piperazine dihydrochloride via controlled HCl gas introduction during reflux .

Q. What strategies address solubility challenges in biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (<10% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • Salt Forms : Compare dihydrochloride with other salts (e.g., sulfate) for improved pharmacokinetic profiles .
    • Data Interpretation : Monitor pH-dependent solubility shifts (e.g., pKa ~8.5 for piperazine derivatives) using UV-spectroscopy .

Q. How do structural modifications (e.g., methoxyethyl vs. methyl groups) impact receptor binding affinity?

  • Mechanistic Analysis :

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare interactions with targets like serotonin or dopamine receptors .
  • SAR (Structure-Activity Relationship) : Replace the methoxyethyl group with bulkier substituents and assay bioactivity (e.g., radioligand binding assays) .
    • Contradictions : Note discrepancies between in silico predictions and empirical data (e.g., steric hindrance vs. enhanced binding) .

Q. What are the stability profiles under varying storage conditions, and how can degradation products be mitigated?

  • Stability Studies :

  • Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the methoxy group) .
  • Analytical Monitoring : Use LC-MS to detect degradation products (e.g., demethylated derivatives) .
    • Mitigation : Store in airtight, amber vials at –20°C with desiccants .

Data Contradiction Resolution

Q. How to resolve conflicting reports on cytotoxicity in cell-based assays?

  • Critical Analysis :

  • Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
  • Purity Verification : Replicate assays using independently synthesized batches (≥98% purity) to exclude impurity-driven toxicity .
    • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus mechanisms .

Tables for Key Data

Property Value Reference
Molecular Weight265.18 g/mol (C₁₁H₁₆N₂O·2HCl)
Melting Point168°C (decomposition)
Solubility (Water)Slightly soluble
Purity (HPLC)≥95%
Stability (Long-term)Stable at –20°C in desiccated form

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